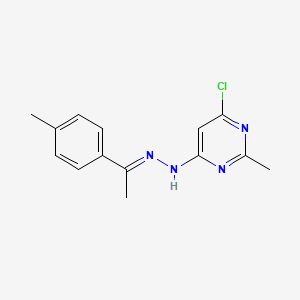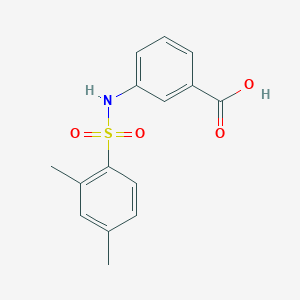![molecular formula C15H24N4S B5802766 1-(4-Methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B5802766.png)
1-(4-Methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a thiourea moiety attached to a phenyl ring with an isopropyl group. Its molecular formula is C14H23N3S.
Preparation Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]thiourea typically involves the reaction of 4-isopropylphenyl isothiocyanate with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiourea moiety to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]thiourea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: Research has indicated that this compound may possess pharmacological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the formulation of specialty chemicals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and thiourea moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]thiourea can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)-3-phenylthiourea: Lacks the isopropyl group on the phenyl ring, which may affect its binding affinity and pharmacological properties.
1-(4-Methylpiperazin-1-yl)-3-[4-(methyl)phenyl]thiourea: Contains a methyl group instead of an isopropyl group, potentially altering its chemical reactivity and biological activity.
1-(4-Methylpiperazin-1-yl)-3-[4-(ethyl)phenyl]thiourea: Features an ethyl group on the phenyl ring, which may influence its solubility and interaction with molecular targets.
The unique combination of the piperazine ring, thiourea moiety, and isopropyl-substituted phenyl ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4S/c1-12(2)13-4-6-14(7-5-13)16-15(20)17-19-10-8-18(3)9-11-19/h4-7,12H,8-11H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLVFPUGZFXSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
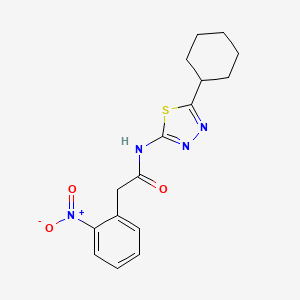
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
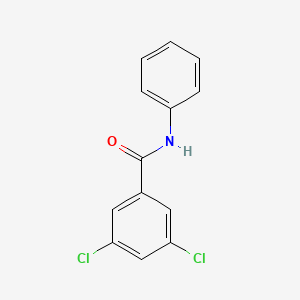
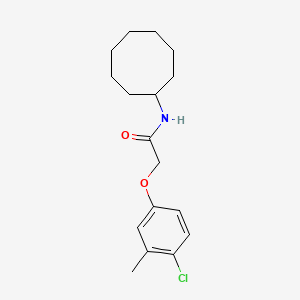
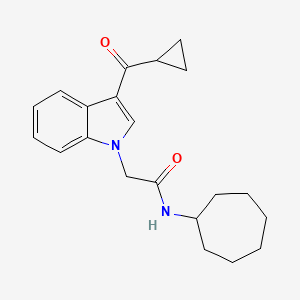
![2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B5802746.png)

![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)

![2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE](/img/structure/B5802764.png)
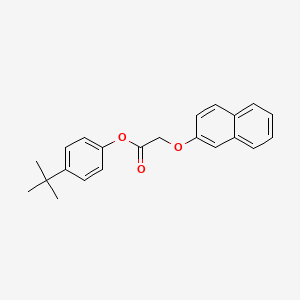
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
